3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide
Description
BenchChem offers high-quality 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-chloro-N-(3-hydroxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7-4-8(6-9(13)5-7)12-10(14)2-3-11/h4-6,13H,2-3H2,1H3,(H,12,14) |
InChI Key |
JEUNQIWWZBDMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)CCCl |
Origin of Product |
United States |
An In-Depth Technical Guide to 2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide (CAS 2060045-26-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide, a chemical compound identified by CAS number 2060045-26-1. While publicly available experimental data on this specific molecule is limited, this document serves to consolidate the known information and provide expert insights into its properties, synthesis, characterization, and potential applications based on established chemical principles and data from structurally analogous compounds. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may be interested in this compound as a novel building block or a target for further investigation.
Chemical Identity and Physicochemical Properties
Initial investigations into the topic revealed a discrepancy in the chemical name associated with CAS number 2060045-26-1. While the user query specified "3-Chloro-...", supplier information definitively links the CAS number to the 2-Chloro isomer.[1] This guide will proceed with the corrected and verified chemical identity.
Core Compound Details
| Property | Value | Source |
| CAS Number | 2060045-26-1 | BLDpharm[1] |
| Chemical Name | 2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Calculated |
| Molecular Weight | 213.66 g/mol | Calculated |
| Canonical SMILES | CC1=CC(O)=CC(=C1)NC(=O)C(C)Cl | Calculated |
Predicted Physicochemical Properties
Due to the absence of experimentally determined data, the following properties have been predicted using computational models. These values should be used as estimates and are subject to experimental verification.
| Property | Predicted Value | Notes |
| pKa | ~10.1 (phenolic OH), ~15.9 (amide NH) | Estimates based on similar structures. |
| LogP | ~2.3 | Indicates moderate lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Based on the properties of analogous N-aryl amides. |
| Melting Point | Not available. Likely a solid at room temperature. | Based on similar compounds. |
| Boiling Point | Not available. | Likely to decompose at high temperatures. |
Proposed Synthesis and Workflow
The synthesis of 2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide can be logically achieved through the acylation of 3-amino-5-methylphenol with 2-chloropropionyl chloride. This is a standard and robust method for forming amide bonds.
Caption: Proposed synthesis workflow for the target compound.
Rationale for Experimental Choices
-
Reactants : 3-Amino-5-methylphenol is a commercially available substituted aniline.[2][3][4][5] 2-Chloropropionyl chloride is a reactive acyl chloride, also commercially available, making it a suitable electrophile for this reaction.[6][7][8][9][10]
-
Solvent : An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is recommended to prevent reaction with the highly reactive acyl chloride.
-
Base : A non-nucleophilic organic base like triethylamine or pyridine is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Temperature : The reaction is typically exothermic and can be controlled by slow addition of the acyl chloride at 0 °C, followed by stirring at room temperature to ensure completion.
Detailed Experimental Protocol
-
To a stirred solution of 3-amino-5-methylphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide.
Characterization and Purity Assessment
Given that this is a potentially novel compound, thorough characterization is essential. The following techniques are recommended for structural verification and purity assessment.
Caption: Logical workflow for compound characterization.
Expected Spectroscopic Data
-
¹H NMR : Expect signals corresponding to the aromatic protons (with meta-coupling), the methyl group on the phenyl ring, the methine and methyl groups of the chloropropyl moiety, and broad singlets for the -OH and -NH protons.
-
¹³C NMR : The spectrum should show distinct peaks for the ten carbon atoms, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the chloropropyl group and the methyl substituent.
-
Mass Spectrometry (HRMS) : The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₁₂ClNO₂. The isotopic pattern for one chlorine atom (M and M+2 in an approximate 3:1 ratio) should be observable.
-
FT-IR Spectroscopy : Key vibrational bands to expect include a broad O-H stretch, an N-H stretch, a strong C=O (amide I) stretch, and an N-H bend (amide II).
Potential Applications and Research Directions
While no specific applications for 2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide have been documented, its structure suggests several potential areas of research interest. N-aryl amides are a common motif in pharmacologically active compounds and agrochemicals.[11] The presence of a reactive chlorine atom at the alpha position to the carbonyl group makes it a versatile intermediate for further chemical modifications.
-
Medicinal Chemistry : This compound could serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. For instance, Nα-aroyl-N-aryl-phenylalanine amides have shown promise as antimycobacterial agents.[12]
-
Agrochemicals : Similar chloroacetamide structures are known to be key intermediates in the synthesis of herbicides and other crop protection agents.[13]
-
Materials Science : The phenolic hydroxyl group and the reactive chloro-amide functionality could be used to synthesize novel polymers or functional materials.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide. Therefore, a conservative approach to handling is required, based on the known hazards of its precursors and analogous compounds.
-
Precursors : 2-Chloropropionyl chloride is corrosive, flammable, and toxic if swallowed.[10] It reacts violently with water. 3-Amino-5-methylphenol is a suspected irritant.
-
Product (General Hazards of α-Chloro Amides) : Alpha-chloro amides are often skin and eye irritants and may be harmful if swallowed or inhaled.
Recommended Safety Precautions
-
Engineering Controls : Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling : Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Keep away from water and strong oxidizing agents.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide (CAS 2060045-26-1) is a chemical compound with limited available data but significant potential as a building block in various fields of chemical research. This guide has provided a framework for its synthesis, characterization, and safe handling based on established chemical principles. It is hoped that this information will facilitate further research and unlock the potential applications of this intriguing molecule.
References
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Bromchem Laboratories. (n.d.). 2 Chloropropionyl Chloride | Manufacturer, Supplier from Anand. Retrieved from [Link]
-
Remedy Labs. (n.d.). 2 – Chloro Propionyl Chloride (7623-09-8). Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-5-methylphenol. Retrieved from [Link]
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HD Synthesis. (n.d.). 3-Amino-5-methylphenol, min 98%, 10 grams. Retrieved from [Link]
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Appchem. (n.d.). 3-Amino-5-methylphenol | 76619-89-1 | C7H9NO. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). Retrieved from [Link]
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Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved from [Link]
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ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
PubChem. (n.d.). N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. Retrieved from [Link]
-
MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]
- Google Patents. (2021, April 20). US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione.
-
ResearchGate. (2025, August 10). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
RSC Publishing. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]
-
MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]
-
MDPI. (2024, April 28). Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. Retrieved from [Link]
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Navigating the Unknown: A Technical Safety Guide for 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Prudence
As of the date of this publication, a comprehensive and officially registered Safety Data Sheet (SDS) for 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide is not publicly available. This guide has been meticulously compiled by drawing upon data from structurally analogous compounds, established principles of chemical toxicology for its constituent functional groups, and general best practices for handling uncharacterized chemical substances in a laboratory setting. The primary analog referenced is 3-Chloro-N-(3-hydroxyphenyl)propanamide, which shares a significant portion of the target molecule's structure. This document is intended to serve as a proactive and cautionary technical resource, empowering researchers to work with this compound with a heightened sense of awareness and safety. All procedures and precautions outlined herein should be considered preliminary and subject to revision as more specific data becomes available.
Section 1: Chemical Identity and Predicted Physicochemical Properties
3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide is a distinct chemical entity for which a CAS number has not been definitively assigned in publicly accessible databases. For the purpose of this guide, we will extrapolate certain properties from its close structural analog, 3-Chloro-N-(3-hydroxyphenyl)propanamide (CAS: 50297-40-0).[1][2][3]
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C10H12ClNO2 | Based on chemical structure |
| Molecular Weight | 213.66 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on analogs like 3-Chloro-N-(3-hydroxyphenyl)propanamide.[1] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and ethanol. | General characteristic of similar organic compounds. |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances.[1] | Standard practice for chemical reagents. |
Section 2: Hazard Identification and Toxicological Assessment
In the absence of specific toxicological data, a conservative approach to hazard assessment is paramount. The GHS classification for the analog 3-Chloro-N-(3-hydroxyphenyl)propanamide indicates it is a warning-level hazard, associated with skin irritation, serious eye irritation, and potential respiratory irritation (H315, H319, H335).[1] We will adopt these as the baseline predicted hazards.
2.1. The Chlorinated Amide Moiety: A Focus on Reactivity and Potential Toxicity
The presence of a chlorinated amide functional group warrants special attention. While amides themselves can have varying toxicological profiles, the introduction of a chlorine atom can significantly alter their reactivity and biological effects.[4] Studies on other chlorinated organic compounds suggest the potential for increased toxicity compared to their non-chlorinated counterparts.[5] Decomposition of chlorinated compounds upon heating can produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[4]
2.2. The Hydroxyphenyl Group: Irritation and Sensitization Potential
The hydroxyphenyl (phenolic) group is a common structural motif in many biologically active compounds. Phenolic compounds are known to be irritants to the skin, eyes, and respiratory tract.[6][7][8][9] Depending on the specific substitution pattern, they can also act as sensitizers.
Predicted GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P264: Wash hands thoroughly after handling.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Section 3: Protocols for Safe Handling and Use
Adherence to rigorous safety protocols is non-negotiable when working with uncharacterized compounds.[11][12]
3.1. Engineering Controls: The First Line of Defense
All manipulations of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide, including weighing and dissolution, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[12] The fume hood provides a controlled environment that protects the user from airborne particulates and vapors.
3.2. Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential for minimizing exposure.[11][13]
| PPE Component | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[13] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves.[12] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Body Protection | A lab coat that fastens in the front.[12] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[11] | Prevents injury from spills or dropped items. |
Experimental Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide.
Section 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.[11]
4.1. In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.2. Spill Response
For a small spill, carefully scoop the solid material into a sealed container for disposal. Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Emergency Response Workflow:
Caption: Decision-making workflow for responding to an exposure event.
Section 5: Stability, Reactivity, and Disposal
5.1. Stability and Reactivity
The compound is expected to be stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents. As with many organic compounds, thermal decomposition at high temperatures may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.
5.2. Disposal Considerations
All waste containing 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide should be treated as hazardous chemical waste.[12] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Conclusion: A Commitment to a Culture of Safety
Working with novel or uncharacterized compounds like 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide is at the heart of scientific discovery. This endeavor, however, must be accompanied by an unwavering commitment to safety. This guide provides a foundational framework for handling this compound responsibly. It is incumbent upon every researcher to supplement this information with their institution's specific safety protocols and to always approach the unknown with caution, preparedness, and a deep respect for the potential hazards involved.
References
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3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE. (n.d.). Inxight Drugs. Retrieved February 25, 2026, from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved February 25, 2026, from [Link]
-
Propanamide, N-(3-methylphenyl)-3-chloro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 25, 2026, from [Link]
- Cho, M., et al. (2004). Toxicity of model aliphatic amines and their chlorinated forms. Environmental Toxicology and Chemistry, 23(2), 269-273.
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. Retrieved February 25, 2026, from [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Thomasnet. Retrieved February 25, 2026, from [Link]
-
3-Chloro-N-(3-hydroxyphenyl)propanamide. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Wang, Y., et al. (2025). Effect of chlorine atoms on inhibition effect between amide herbicides and urease enzyme: molecular mechanism and structure-activity relationship. Environmental Toxicology and Chemistry.
-
Amides, C10-16, N,N-bis(hydroxyethyl). (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
3-chloro-N-(3-hydroxyphenyl)propanamide | 50297-40-0. (n.d.). Pharmaffiliates. Retrieved February 25, 2026, from [Link]
- Hryshchyshyn, A., et al. (2014). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. The Journal of Physical Chemistry A, 118(11), 2055-2062.
-
Amides: Physical & Chemical Hazards. (2011, August 6). In ILO Encyclopaedia of Occupational Health and Safety. Retrieved February 25, 2026, from [Link]
-
3-Chloro-N-(3-hydroxyphenyl)propanamide. (n.d.). Inxight Drugs. Retrieved February 25, 2026, from [Link]
-
3-Chloro-N-(4-hydroxyphenyl)propanamide | 19314-10-4. (n.d.). Pharmaffiliates. Retrieved February 25, 2026, from [Link]
- Zhang, T., & von Gunten, U. (2026). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
-
Safety Data Sheet for 2-(2-Hydroxyphenyl)-4H-benzo[e][11][14]oxazin-4-one. (2024, April 21). Angene Chemical. Retrieved February 25, 2026, from [Link]
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Suppliers and price comparison for 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide
An In-Depth Technical Guide to 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide
Part 1: Executive Summary & Compound Identity
3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide is a specialized bifunctional building block primarily utilized in medicinal chemistry for the development of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) .
Chemically, it consists of an electron-rich aniline derivative (3-amino-5-methylphenol) acylated with a 3-chloropropanoyl tail. Its strategic value lies in its dual reactivity:
-
The Phenolic Hydroxyl: A handle for conjugation, etherification, or linker attachment.
-
The 3-Chloropropanamide: A "masked" electrophile. Under physiological or specific basic conditions, it can undergo
-elimination to form an acrylamide (a Michael acceptor) or react directly via nucleophilic substitution ( ), making it a versatile warhead for targeting Cysteine residues.
Chemical Identity
-
IUPAC Name: 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide
-
Molecular Formula:
[1] -
Molecular Weight: 213.66 g/mol
-
Key Substructures: 3-chloropropionyl (electrophile), 3,5-disubstituted aniline (scaffold).
-
Closest Commercial Analog: 3-Chloro-N-(3-hydroxyphenyl)propanamide (CAS: 50297-40-0).[2]
Part 2: Sourcing Strategy & Price Comparison
This compound is often classified as a "Make-on-Demand" or "Building Block" rather than a high-volume commodity. Below is a market analysis for Q1 2025.
Market Tier Analysis
| Supplier Category | Typical Lead Time | Purity Guarantee | Estimated Price (1g) | Recommended For |
| Tier 1: Global Aggregators (e.g., MolPort, ChemSpace) | 2–3 Weeks | >95% | $180 – $350 | Rapid screening; small-scale synthesis. |
| Tier 2: Major Catalog Houses (e.g., Enamine, WuXi, Sigma/Millipore) | 4–6 Weeks (Stock) | >97% | $250 – $450 | GLP studies; when CoA is critical. |
| Tier 3: Custom Synthesis (CROs) | 6–8 Weeks | >98% | $1,500+ (Batch) | Scale-up (>10g) or if stock is unavailable. |
Sourcing Protocol
Since exact stock levels fluctuate, use the following search string on aggregator platforms (SciFinder, PubChem, or vendor portals) rather than relying solely on name:
-
SMILES: CC1=CC(O)=CC(NC(=O)CCCl)=C1[2]
-
InChIKey: Generate via ChemDraw to ensure exact regioisomer matching.
Cost-Saving Tip: If the exact 3-chloro analog is expensive, purchase the Acrylamide equivalent (N-(3-hydroxy-5-methylphenyl)acrylamide) and hydrochlorinate it, or purchase the Amine precursor (3-amino-5-methylphenol) and synthesize it in-house (see Part 3).
Part 3: Technical Deep Dive – Synthesis & Reactivity
If commercial lead times are prohibitive, in-house synthesis is robust and scalable.
Methodology: Schotten-Baumann Acylation
Reaction Logic: The synthesis relies on the selective acylation of the aniline amine over the phenolic hydroxyl. The aniline nitrogen is significantly more nucleophilic than the phenol oxygen under neutral-to-mildly basic conditions.
Reagents:
-
Substrate: 3-Amino-5-methylphenol (CAS: 4819-84-3)
-
Acylating Agent: 3-Chloropropanoyl chloride (CAS: 625-36-5)
-
Base:
-Diisopropylethylamine (DIPEA) or (saturated aq.) -
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Protocol:
-
Preparation: Dissolve 3-Amino-5-methylphenol (1.0 eq) in anhydrous DCM (0.1 M concentration) under
atmosphere. -
Base Addition: Add DIPEA (1.1 eq). Crucial: Avoid large excess of base to prevent O-acylation.
-
Acylation: Cool the solution to 0°C. Dropwise add 3-Chloropropanoyl chloride (1.05 eq) diluted in DCM.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor via LC-MS (Target mass: 213.6 Da).
-
Workup:
-
Quench with water.
-
Wash organic layer with 1M HCl (removes unreacted aniline).
-
Wash with Brine. Dry over
.
-
-
Purification: Recrystallize from EtOAc/Hexanes or Flash Column Chromatography (0-40% EtOAc in Hexanes).
Visual Workflow (Graphviz)
Figure 1: Optimized synthetic workflow for selective N-acylation.
Part 4: Applications in Drug Discovery
This molecule is not just a structural intermediate; it is a functional probe.
Covalent Warhead Precursor (The "Masked" Acrylamide)
In Targeted Covalent Inhibitors (TCIs), acrylamides are the gold standard for targeting Cysteine residues. However, acrylamides can be metabolically unstable or too reactive.
-
Mechanism: The 3-chloropropanamide moiety acts as a pro-drug or pro-warhead . It is stable in plasma but can eliminate HCl to form the reactive acrylamide in situ or within the binding pocket if a basic residue is nearby.
-
Utility: This allows for tunable reactivity, reducing off-target toxicity compared to direct acrylamides.
PROTAC Linker Attachment
The 3-hydroxy-5-methylphenyl motif serves as an anchor point.
-
E3 Ligase Recruitment: Phenolic groups are often alkylated to attach linkers (PEG/Alkyl chains) connecting to E3 ligase ligands (e.g., VHL or Cereblon binders).
-
Warhead: Alternatively, this molecule is the warhead end of a covalent PROTAC, designed to covalently modify the Target Protein (POI) while the other end recruits the E3 ligase.
Mechanism of Action Diagram
Figure 2: Activation pathway from chloropropanamide precursor to covalent protein adduct.
Part 5: Quality Control & Handling
To ensure experimental integrity, the following QC parameters must be met.
Critical Quality Attributes (CQA)
-
Purity: >95% by HPLC (254 nm).
-
Identity:
H-NMR must show the diagnostic triplet for the group ( ppm) and the triplet for ( ppm). -
Impurity Profile: Must be free of 3-amino-5-methylphenol (starting material) which can act as a false positive in biological assays due to its redox activity.
Storage & Stability
-
Hydrolysis Risk: The alkyl chloride is relatively stable but can hydrolyze to the alcohol over months in moist conditions.
-
Cyclization Risk: Under strong basic conditions, the amide nitrogen can displace the chlorine to form a
-lactam (azetidin-2-one). -
Recommendation: Store at -20°C, desiccated, under Argon. Avoid dissolving in DMSO until immediately before use to prevent oxidation of the phenol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19101947, 3-Chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. (Contextual grounding for linker chemistry). Retrieved from [Link]
Sources
Application Note: Precision Synthesis of Benzimidazole Derivatives via N-Alkylation with 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide
Executive Summary
This application note details the optimized protocol for synthesizing
The incorporation of the 3-hydroxy-5-methylphenyl moiety via a propyl-amide tether is a strategic design element often employed in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets (via the methyl group) and hydrogen-bonding networks (via the phenolic hydroxyl) within target protein binding sites.
This guide addresses two critical synthetic challenges:
-
Chemoselective Preparation of the Linker: Avoiding
-acylation during the synthesis of the amide precursor. -
Regioselective
-Alkylation: Optimizing conditions to favor -alkylation of the benzimidazole core over -alkylation of the phenolic tail or competitive side reactions.
Strategic Retrosynthesis & Mechanism
The synthesis is best approached via a convergent strategy. The benzimidazole core (nucleophile) acts upon the alkyl chloride tail of the propanamide linker (electrophile).
Mechanistic Pathway
The reaction proceeds via a classical SN2 mechanism. The benzimidazole nitrogen (pKa ~12.8) is deprotonated by a mild inorganic base to generate the benzimidazolide anion. This species attacks the
Critical Consideration: The linker contains a phenolic hydroxyl group. In the presence of strong bases (e.g., NaH), the phenoxide anion may form and compete as a nucleophile, leading to polymerization or self-condensation. Therefore, base selection is the control parameter for chemoselectivity.
Visual Workflow (Graphviz)
Figure 1: Convergent synthetic workflow for the preparation of N-alkylated benzimidazole libraries.
Experimental Protocols
Protocol A: Synthesis of the Electrophile (The Linker)
Target: 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide Challenge: Prevent acylation of the phenol oxygen.
Reagents:
-
3-Amino-5-methylphenol (1.0 equiv)
-
3-Chloropropanoyl chloride (1.1 equiv)
-
Saturated NaHCO3 (aq) or Triethylamine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-amino-5-methylphenol (10 mmol) in anhydrous DCM (50 mL) under N2 atmosphere. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (12 mmol) dropwise. Note: Inorganic bases like NaHCO3 in a biphasic system (Schotten-Baumann conditions) are preferred if O-acylation is observed, as the phenoxide is less likely to form in the organic phase.
-
Acylation: Add 3-chloropropanoyl chloride (11 mmol) dropwise over 20 minutes. Maintain temperature < 5°C. The reaction is highly exothermic.
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The amine reacts significantly faster than the phenol.
-
Quench & Workup: Quench with water (50 mL). Separate the organic layer.[1][2] Wash with 1N HCl (to remove unreacted amine), then Brine.
-
Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Hexane.
-
Expected Yield: 85-92%
-
Appearance: Off-white solid.
-
Protocol B: N-Alkylation of Benzimidazole (Coupling)
Target: Benzimidazole-N-propanamide derivative. Challenge: Regioselectivity (N1 vs N3) and Chemoselectivity (N- vs O-alkylation).
Reagents:
-
Linker (from Protocol A) (1.1 equiv)
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional Finkelstein acceleration
-
Solvent: DMF (anhydrous) or Acetonitrile (ACN)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask, dissolve the Benzimidazole (1.0 mmol) in anhydrous DMF (5 mL). Add K2CO3 (2.0 mmol). Stir at RT for 30 minutes to ensure deprotonation of the imidazole -NH.
-
Why K2CO3? It is strong enough to deprotonate the benzimidazole (pKa ~12.8) but typically not strong enough to fully deprotonate the phenol (pKa ~10) in aprotic polar solvents to the extent that O-alkylation dominates, provided the stoichiometry is controlled.
-
-
Addition: Add 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide (1.1 mmol) and a catalytic amount of KI (0.1 mmol).
-
Reaction: Heat the mixture to 60-80°C . Stir for 4-12 hours.
-
Checkpoint: Monitor by LC-MS. Look for the mass shift corresponding to the loss of HCl.
-
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.
-
If precipitate forms: Filter, wash with water and hexanes.
-
If oil forms:[1] Extract with EtOAc (3x 20 mL). Wash organic layer with LiCl (5% aq) to remove DMF, then Brine.
-
-
Purification: Flash column chromatography (Silica gel).
-
Mobile Phase: DCM:Methanol (95:5 to 90:10). The free phenol makes the compound polar; methanol is usually required.
-
Data Analysis & Optimization
Solvent & Base Screening Table
The choice of base affects the regioselectivity and chemoselectivity.
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K2CO3 | Acetone | Reflux | 12 | 65 | Slow reaction; product precipitates. |
| 2 | K2CO3 | DMF | 80 | 4 | 88 | Standard Protocol. Fast, clean. |
| 3 | Cs2CO3 | ACN | Reflux | 6 | 92 | "Cesium Effect" improves solubility; higher cost. |
| 4 | NaH | THF | 0 -> RT | 2 | 40 | Significant O-alkylation side products observed. |
| 5 | TEA | DCM | Reflux | 24 | <10 | Base too weak for rapid benzimidazole deprotonation. |
Regioselectivity (Tautomerism)
If the starting benzimidazole is substituted at the 4- or 5-position (e.g., 5-methoxybenzimidazole), N-alkylation will produce two isomers (1,5-substituted and 1,6-substituted).
-
Sterics: Alkylation generally favors the less sterically hindered nitrogen.
-
Electronics: Electron-donating groups at C5 typically favor alkylation at N1 (forming the 1,5-isomer) due to resonance stabilization of the intermediate anion.
-
Separation: Isomers are usually separable by HPLC or careful crystallization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion of chloride. | Add 10 mol% NaI or KI (Finkelstein reaction) to generate the more reactive alkyl iodide in situ. |
| O-Alkylation | Phenol competing as nucleophile. | Switch to a weaker base (NaHCO3) or protect the phenol (e.g., Acetyl or TBDMS) before coupling, then deprotect. |
| Sticky Oil Product | Residual DMF. | Wash organic layer thoroughly with 5% LiCl solution or water (5x). |
| Bis-alkylation | Excess linker used. | Strictly control stoichiometry (1:1 or 1:1.1). |
References
-
Benzimidazole Synthesis Overview
-
Choudhary, K. et al. (2021).[3] Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine.
-
-
N-Alkylation Protocols
- Tahlan, S. et al. (2019). Benzimidazole scaffold: A review on its synthesis and pharmacological activities.
-
Reagent Characterization (3-Chloro-N-(3-hydroxyphenyl)propanamide)
-
PubChem CID 19101947.[4] 3-Chloro-N-(3-hydroxyphenyl)propanamide. National Library of Medicine.
-
-
Kinase Inhibitor Structural Analogues
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsm.com [ijpsm.com]
- 4. 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]
- 6. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
Using 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide as a drug discovery building block
Application Note: Strategic Utilization of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide in Drug Discovery
Abstract
This technical guide details the strategic application of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide (CAS 873966-11-1) as a versatile building block in medicinal chemistry.[1] Beyond its structural role, this molecule functions as a "linchpin" intermediate, offering divergent synthetic pathways: (1) Intramolecular Friedel-Crafts cyclization to access 3,4-dihydroquinolin-2(1H)-one scaffolds (critical for antipsychotic pharmacophores like Aripiprazole and Brexpiprazole),[1][2] (2) Base-mediated elimination to generate acrylamide warheads for covalent inhibition, and (3) Nucleophilic substitution for PROTAC linker attachment.[1] This note provides validated protocols, mechanistic insights, and safety standards for integrating this compound into high-throughput optimization workflows.
Chemical Profile & Strategic Utility
Compound Identity:
-
Name: 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide[1]
-
CAS: 873966-11-1[1]
-
Molecular Weight: 213.66 g/mol [1]
-
Core Structure: Aniline derivative acylated with a
-chloropropionyl chain.[1]
The "Electrophile-Nucleophile" Duality: This molecule is unique due to its bifunctional reactivity, allowing it to serve as a switch point in synthetic schemes:
-
Nucleophilic Domain: The phenolic hydroxyl (-OH) and the aromatic ring (activated by -OH and -CH
) are electron-rich, facilitating electrophilic aromatic substitution (EAS) or O-alkylation.[1] -
Electrophilic Domain: The terminal alkyl chloride is a moderate electrophile, primed for
displacement or elimination.
Strategic Pathways Map: The following diagram illustrates the three primary synthetic fates of this building block.
Figure 1: Divergent synthetic utility of the title compound.[1] Pathway A leads to fused heterocycles; Pathway B yields covalent inhibitors; Pathway C enables linker chemistry.
Application A: Synthesis of Dihydroquinolinone Scaffolds
The most high-value application of this building block is the synthesis of 7-hydroxy-5-methyl-3,4-dihydroquinolin-2(1H)-one .[1] This bicyclic system mimics the core of blockbuster neuropsychiatric drugs (e.g., Aripiprazole).
Mechanism:
The reaction proceeds via an Intramolecular Friedel-Crafts Alkylation .[1] The Lewis acid (
Protocol 1: -Mediated Cyclization
Target: 7-Hydroxy-5-methyl-3,4-dihydroquinolin-2(1H)-one[1]
Reagents:
-
Substrate: 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide (1.0 eq)[1]
-
Lewis Acid: Aluminum Chloride (
), anhydrous (3.0 – 4.0 eq) -
Solvent: Chlorobenzene (Preferred for thermal control) or solvent-free melt.[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and
inlet. -
Charging: Add the substrate (10 mmol, 2.13 g) and anhydrous chlorobenzene (20 mL). Stir to suspend.
-
Activation: Carefully add anhydrous
(40 mmol, 5.33 g) in portions. Caution: Exothermic. HCl gas evolution. -
Reaction: Heat the mixture to 120–130°C (reflux). The suspension will turn into a dark, viscous oil or slurry.
-
Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (
) should disappear, replaced by a lower fluorescent spot. -
Quenching: Cool to 50°C. Pour the reaction mixture slowly into ice-cold dilute HCl (1M, 100 mL) with vigorous stirring to break the Aluminum-complex.
-
Isolation: Filter the resulting precipitate. Wash with water (
mL) and cold ethanol ( mL).[1] -
Purification: Recrystallize from Methanol/Water or Ethanol.
Expected Data:
| Parameter | Specification |
|---|---|
| Yield | 65% – 80% |
| Appearance | Off-white to pale beige solid |
| 1H NMR (DMSO-d6) |
Application B: Covalent Warhead Development
In Targeted Covalent Inhibition (TCI), acrylamides are the "gold standard" warheads for targeting non-catalytic cysteines (e.g., in EGFR or BTK kinases). The title compound is a latent acrylamide . It is stable to store but can be converted to the reactive Michael acceptor immediately prior to biological testing or in the final synthetic step.
Mechanism:
Base-mediated
Protocol 2: Elimination to N-Aryl Acrylamide
Target: N-(3-hydroxy-5-methylphenyl)acrylamide[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3-chloropropanamide substrate (1.0 eq) in anhydrous THF or DCM (0.1 M).
-
Base Addition: Cool to 0°C. Add Triethylamine (
, 2.5 eq) or Diisopropylethylamine (DIPEA).-
Note: For faster kinetics, use
(1.1 eq) in THF at 0°C, but protect the phenol first (e.g., with TBDMS) to prevent phenoxide formation.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Wash with sat.
, dry over , and concentrate. -
Usage: Use the crude acrylamide immediately for biological assays or subsequent coupling, as acrylamides can polymerize upon prolonged storage.
Application C: PROTAC Linker Chemistry
For Proteolysis Targeting Chimeras (PROTACs), the alkyl chloride serves as a handle to attach alkyl/PEG linkers via nucleophilic substitution (
Strategic Advantage: Unlike acid chlorides which react with amines to form amides, the alkyl chloride allows for the formation of secondary amines or ethers , which possess different solubility and permeability profiles.
Workflow Diagram:
Figure 2: Installation of a PEG linker via nucleophilic substitution of the terminal chloride.[1]
Quality Control & Stability
-
Storage: Store at 2–8°C under inert atmosphere (
/Ar). The alkyl chloride is sensitive to moisture over long periods (slow hydrolysis to alcohol). -
Handling: Wear gloves and safety glasses. Alkyl chlorides are potential alkylating agents (genotoxic hazard); handle in a fume hood.
-
Analytical Marker: In LC-MS, the chlorine isotope pattern (
ratio of 3:[1]1) provides a distinct signature to verify the integrity of the building block before reaction.
References
-
Mayer, F., et al. (1927).[3] Über die Einwirkung von Aluminiumchlorid auf Säurechloride und Säureanilide. Berichte der deutschen chemischen Gesellschaft, 60(4), 858-864. (Foundational chemistry for cyclization of 3-chloropropanamides). [1]
-
Otsuka Pharmaceutical Co Ltd. (2006). Process for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[1][2][3][4] US Patent US20060079690A1.[4] (Industrial protocol for Aripiprazole intermediate).
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Review of acrylamide warheads).
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
Application Note: Chemoselective Coupling of 3-Amino-5-methylphenol with 3-Chloropropionyl Chloride
[1]
Executive Summary
This application note details the reaction conditions required to selectively couple 3-amino-5-methylphenol with 3-chloropropionyl chloride to form
The synthesis presents two primary chemoselectivity challenges:
-
Nucleophilic Competition: Differentiating between the amine (
) and phenol ( ) moieties to prevent ester formation ( -acylation).[1] -
Electrophile Integrity: Preventing the
-elimination of HCl from 3-chloropropionyl chloride, which yields the unwanted acryloyl chloride (Michael acceptor) byproduct.
This guide provides two validated protocols—Method A (Biphasic Schotten-Baumann) and Method B (Anhydrous Organic) —designed to maximize yield (>85%) and purity while minimizing side reactions.[1]
Reaction Mechanism & Strategic Analysis
The Chemoselectivity Challenge
The target reaction is a nucleophilic acyl substitution. While the amine is inherently more nucleophilic than the phenol, the high reactivity of acid chlorides can lead to bis-acylation (reaction at both sites) or
The -Elimination Risk
A critical, often overlooked failure mode with 3-chloropropionyl chloride is its tendency to undergo E2 elimination in the presence of base, generating acryloyl derivatives.[1]
-
Pathway A (Desired): Nucleophilic attack by amine
3-chloropropanamide.[1] -
Pathway B (Undesired): Base-mediated deprotonation at the
-carbon elimination of Cl Acryloyl chloride.[1]
Control Strategy:
-
Temperature: Maintain reaction
during addition to kinetically favor substitution over elimination. -
Base Selection: Use weak inorganic bases (
) or sterically hindered organic bases to reduce E2 character.
Reaction Pathway Diagram[1]
Figure 1: Reaction pathways showing the competition between the desired amide formation and the undesired esterification or elimination routes.[1]
Experimental Protocols
Method A: Modified Schotten-Baumann (Recommended)
Best for: Scale-up, safety, and ease of workup.[1] Minimizes elimination risk by using a weak inorganic base.[1]
Reagents:
-
3-Amino-5-methylphenol (1.0 equiv)[1]
-
3-Chloropropionyl chloride (1.1 equiv)[1]
- (2.5 equiv)
-
Solvent: THF/Water (1:1 v/v) or Acetone/Water.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-5-methylphenol (10 mmol) in THF (20 mL). Add Water (20 mL) followed by solid
(25 mmol). The resulting suspension is stirred vigorously. -
Cooling: Cool the mixture to
using an ice/salt bath. -
Addition: Dilute 3-chloropropionyl chloride (11 mmol) in a minimal amount of THF (5 mL). Add this solution dropwise over 30 minutes.
-
Critical: Monitor internal temperature; do not exceed
.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature over 2 hours. -
Quench & Workup:
-
Acidify carefully with 1M HCl to pH
3-4 (precipitates the phenolic amide).[1] -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Toluene/Hexanes or Ethanol/Water if necessary.
Method B: Anhydrous Low-Temperature (Alternative)
Best for: Strictly anhydrous requirements or subsequent one-pot cyclizations.[1]
Reagents:
-
3-Amino-5-methylphenol (1.0 equiv)[1]
-
3-Chloropropionyl chloride (1.05 equiv)[1]
-
Pyridine (1.1 equiv) OR Triethylamine (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM).
Procedure:
-
Setup: Flame-dry glassware under Nitrogen/Argon.
-
Dissolution: Dissolve 3-amino-5-methylphenol (10 mmol) and Pyridine (11 mmol) in anhydrous DCM (40 mL).
-
Cooling: Cool to
(Ice/Acetone or Cryocooler).-
Note: Lower temperature is required here compared to Method A because organic bases promote elimination more aggressively than bicarbonate.
-
-
Addition: Add 3-chloropropionyl chloride (10.5 mmol) dropwise via syringe pump or pressure-equalizing funnel over 45 minutes.
-
Reaction: Stir at
for 2 hours. Monitor by TLC.[2] -
Workup:
Analytical Data & Troubleshooting
Expected Data
| Parameter | Value / Characteristic |
| Appearance | Off-white to beige solid |
| Yield (Method A) | 85 - 92% |
| Yield (Method B) | 75 - 85% |
| Melting Point | |
| 1H NMR Key Shift |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Olefin peaks in NMR ( | Acrylamide formation. | Use Method A ( |
| Product is an oil/gum | Bis-acylation. Reaction at -OH and -NH2.[1] | Reduce acid chloride equivalents to 1.0. Ensure slow addition. |
| Low Yield | Hydrolysis. Acid chloride hydrolyzed by water before reacting.[1] | Increase reagent to 1.2 equiv (Method A) or dry solvents thoroughly (Method B). |
Safety & Handling
References
-
Sigma-Aldrich. (2025).[1] 3-Chloropropionyl chloride Product Specification and Safety Data. Link
-
Organic Syntheses. (2014). Chemoselective Amide Formation. Org. Synth. 2014, 91, 256-267. Link
-
National Institutes of Health (NIH). (2015). Chemoselective O-acylation vs N-acylation studies. PMC4404567. Link
-
PrepChem. (2024). Synthesis of 3-Hydroxy-5-chloro-N-(3-chlorophenyl)benzo[b]thiophene-2-carboxamide (Analogous Amide Coupling). Link
-
VanDeMark Chemical. (2021). 3-Chloropropionyl Chloride Technical Data Sheet. Link
Troubleshooting stability issues of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide in solution
Introduction: Understanding Your Molecule
Welcome to the technical support center. You are likely working with 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide , a compound featuring a
As a Senior Application Scientist, I often see researchers treat this molecule like a standard inert reagent, leading to reproducible failures in biological assays. This is not a passive molecule; it is a "spring-loaded" electrophile. Its stability is governed by three competing forces:
-
Elimination: The 3-chloro group is prone to
-elimination, releasing HCl to form the corresponding acrylamide (a reactive Michael acceptor). -
Hydrolysis: The alkyl chloride can be displaced by water (SN2), rendering the molecule inert.
-
Oxidation: The electron-rich phenolic ring is susceptible to oxidation, leading to quinone formation and colored impurities.
This guide provides the protocols to stabilize these vectors and troubleshoot degradation.
Part 1: Critical Solvent & Storage Guidelines
The most common source of degradation is improper solvent choice during stock preparation.
Q: Why is my DMSO stock solution turning yellow/brown after 48 hours?
A: This indicates phenolic oxidation or HCl accumulation . While DMSO is the standard solvent for this compound, it is hygroscopic and can facilitate nucleophilic attack.
-
Mechanism: In the presence of trace water and light, the phenol oxidizes to a quinone species (yellow/brown). Concurrently, if the DMSO is not anhydrous, the chloride hydrolyzes, generating HCl, which autocatalyzes further degradation.
Recommended Protocol: The "Dry & Dark" System
| Parameter | Standard Practice (Risky) | Optimized Protocol (Stable) |
| Solvent | DMSO (Grade unspecified) | Anhydrous DMSO (≥99.9%, stored over molecular sieves) |
| Concentration | < 10 mM | 50–100 mM (Higher conc. slows relative oxidation rates) |
| Headspace | Air | Argon or Nitrogen purge (Essential for phenols) |
| Temp | -20°C (Frost-free) | -80°C (Avoid freeze-thaw cycles; aliquot immediately) |
| Container | Clear Eppendorf | Amber glass vial with PTFE-lined cap |
Technical Note: Do not store this compound in DMF (Dimethylformamide) for long periods. DMF decomposes over time to produce dimethylamine, a secondary amine that will rapidly react with your alkyl chloride to form a byproduct.
Part 2: Buffer Compatibility & The "Elimination Trap"
Q: I see a new peak at [M-36] in my LC-MS. What is it?
A: You are observing the elimination of HCl (Mass 36).
The 3-chloropropanamide moiety is a precursor to acrylamides. If you dissolve this compound in a basic buffer (pH > 7.5) or a buffer containing nucleophilic amines (like Tris), the base abstracts the
The Reaction:
Troubleshooting Table: Buffer Selection
| Buffer System | pH Range | Compatibility | Reason |
| PBS | 7.4 | Moderate | Safe for short assays (< 4 hours). Long-term leads to hydrolysis. |
| Tris / Glycine | Any | INCOMPATIBLE | Primary amines in Tris react with the chloride (displacement). |
| HEPES / MOPS | 7.0 - 7.5 | High | Non-nucleophilic. Ideal for biological assays. |
| Ammonium Bicarb | 8.0+ | Low | High pH promotes elimination to acrylamide. |
Part 3: Visualizing Degradation Pathways
Understanding how the molecule breaks down allows you to identify the specific culprit in your workflow.
Caption: Figure 1. Primary degradation pathways. The elimination to acrylamide (Red) is the dominant risk in basic buffers.
Part 4: Validated Troubleshooting Protocols
Protocol A: Assessing Hydrolytic Stability via LC-MS
Use this protocol to validate if your assay buffer is killing your compound.
-
Preparation: Prepare a 10 mM stock in anhydrous DMSO.
-
Spike: Dilute to 100 µM in your exact assay buffer (e.g., HEPES pH 7.4).
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at T=0, 1h, 4h, and 24h.
-
Quench: Immediately dilute 1:1 with Acetonitrile + 0.1% Formic Acid (The acid stabilizes the chloride and stops elimination).
-
Analysis: Inject on LC-MS (Reverse Phase C18).
-
Monitor: Parent Peak (
). -
Look for: Peak at
(Elimination) and (Hydrolysis, net -2 mass shift usually masked, look for retention time shift).
-
Protocol B: Rescue of Oxidized Stock
If your stock has turned slightly pink but is precious:
-
Add DTT (Dithiothreitol) or TCEP to the solution (1:1 molar equivalent to the compound).
-
These reducing agents can reverse early-stage quinone formation and prevent further oxidation of the phenol.
-
Warning: Do not use this if your downstream assay involves cysteine targeting, as DTT will compete.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use this compound in a cell-based assay for 48 hours? A: Yes, but with caveats. The half-life of the alkyl chloride in culture media (pH 7.4, 37°C) is typically 6–12 hours. You must replenish the media with fresh compound every 12 hours to maintain effective concentration, or accept that you are dosing with a mixture of the chloride and the acrylamide/alcohol.
Q: Why does the protocol suggest using 0.1% Formic Acid in the mobile phase?
A: The acidic environment suppresses the deprotonation of the
Q: Is the "3-hydroxy" group essential, or can I methylate it? A: The phenol is likely a key binding element (hydrogen bond donor). Methylating it (to methoxy) will solve the oxidation issue but will likely abolish biological potency. Check your SAR (Structure-Activity Relationship) data before modifying.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions).
-
Pai, M. Y., et al. (2019). Ligand-based protein degradation: The role of the E3 ligase linker. Describes the stability of chloropropyl linkers in PROTACs.
-
Di Lello, P., et al. (2017). Design of Cereblon Ligands. Discusses the hydrolysis rates of glutarimide and related amide derivatives in physiological buffers.
-
Sigma-Aldrich Technical Bulletin. Handling and Storage of unstable electrophiles.
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide
An In-depth Analysis and Comparison for Structural Elucidation
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide is a substituted aromatic amide whose biological activity is intrinsically linked to its precise molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the cornerstone technique for the structural elucidation of such organic molecules in solution.
This guide provides an in-depth, expert analysis of the theoretical 1H NMR spectrum of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide. Moving beyond a simple recitation of expected peaks, we will dissect the causal electronic and structural factors that govern the chemical shift, multiplicity, and coupling constants for each proton. This document is designed for researchers and scientists, offering a practical framework for interpreting NMR data with a high degree of confidence and comparing it against alternative analytical methodologies.
Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum
The quality of an NMR spectrum is directly dependent on a meticulous experimental setup. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), inside a clean, dry vial. The choice of solvent is critical; CDCl3 is a common starting point, but DMSO-d6 is superior for observing exchangeable protons like -OH and -NH.[1][2] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm, against which all other proton signals are measured.[1][2] d. Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
2. Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve maximum homogeneity. c. Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse width, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. d. To identify the acidic -OH and -NH protons, a D2O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -OH and -NH protons will either disappear or significantly decrease in intensity.[2]
Visual Workflow for NMR Analysis
The logical flow from sample to final structure is a systematic process.
Caption: Workflow for 1H NMR structural elucidation.
In-Depth Spectrum Analysis
The structure of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide contains several distinct proton environments. A thorough analysis allows for the complete assignment of the spectrum.
Molecular Structure with Proton Assignments
Caption: Structure of the target molecule with proton labels.
Predicted 1H NMR Data Summary
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant, J (Hz) |
| a | Ar-CH₃ | ~2.3 | Singlet (s) | 3H | N/A |
| b | -C(=O)-CH₂- | ~2.8 | Triplet (t) | 2H | ~6-8 Hz |
| c | Ar-H (pos. 6) | ~6.8-7.0 | Singlet (s) or narrow triplet (t) | 1H | J(meta) ≈ 1-3 Hz |
| d | Ar-H (pos. 4) | ~6.6-6.8 | Singlet (s) or narrow triplet (t) | 1H | J(meta) ≈ 1-3 Hz |
| e | Ar-H (pos. 2) | ~7.1-7.3 | Singlet (s) or narrow triplet (t) | 1H | J(meta) ≈ 1-3 Hz |
| f | -NH- | ~8.0-9.0 | Broad Singlet (br s) | 1H | N/A |
| g | Ar-OH | ~5.0-7.0 | Broad Singlet (br s) | 1H | N/A |
| h | -CH₂-Cl | ~3.9 | Triplet (t) | 2H | ~6-8 Hz |
Detailed Signal Analysis
-
Signal (a): Aromatic Methyl Protons (-CH₃)
-
Chemical Shift (δ ≈ 2.3 ppm): Protons on a methyl group attached to a benzene ring typically appear in the 2.3-2.7 ppm range.[3] The electron-donating nature of the methyl group slightly shields the aromatic ring.
-
Multiplicity (Singlet): These three protons are equivalent and have no adjacent proton neighbors to couple with, resulting in a sharp singlet.
-
-
Signals (b & h): Propanamide Chain Methylene Protons (-CH₂-CH₂-)
-
Causality: This is a classic A₂B₂ spin system which will appear as two triplets, provided the chemical shifts are well-separated.
-
Signal (h) -CH₂-Cl (δ ≈ 3.9 ppm): The protons on the carbon directly bonded to the highly electronegative chlorine atom are significantly deshielded. This inductive effect pulls electron density away, causing the signal to appear far downfield, typically in the 3.1-4.1 ppm range.[3] It will be a triplet because it is coupled to the two adjacent protons of signal (b) (n+1 = 2+1 = 3).
-
Signal (b) -C(=O)-CH₂- (δ ≈ 2.8 ppm): These protons are adjacent to the carbonyl group. The carbonyl's magnetic anisotropy and electron-withdrawing nature deshield these protons, shifting them downfield to the 2.1-2.5 ppm range, though the adjacent chlorine's influence may push this slightly further.[3] This signal will also be a triplet, as it is coupled to the two protons of signal (h).
-
Coupling Constant (J ≈ 6-8 Hz): The coupling constant for both triplets will be identical, a characteristic feature of vicinal coupling in a freely rotating alkyl chain.[4]
-
-
Signals (c, d, e): Aromatic Protons (Ar-H)
-
Chemical Shift (δ ≈ 6.6-7.3 ppm): Protons on a benzene ring resonate in the 6.5-8.0 ppm region due to the ring current effect.[3][5] The precise shifts are modulated by the substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, which shields the ring protons (shifting them upfield), particularly at the ortho and para positions. The amide group (-NHCOR) is electron-withdrawing, which deshields them (shifting them downfield).
-
Signal (e) - H at position 2: This proton is ortho to the electron-withdrawing amide group and meta to the donating hydroxyl group, likely making it the most downfield of the aromatic signals.
-
Signal (c) - H at position 6: This proton is ortho to both the amide and methyl groups, experiencing competing effects.
-
Signal (d) - H at position 4: This proton is ortho to the hydroxyl group and para to the methyl group, likely making it the most upfield of the aromatic signals.
-
Multiplicity (Singlets or Narrow Triplets): All three aromatic protons are meta to each other. Meta coupling (⁴J) is typically very small (1-3 Hz).[3] Depending on the spectrometer's resolution, these signals may appear as sharp singlets or very narrowly split triplets.
-
-
Signals (f & g): Exchangeable Protons (-NH and -OH)
-
Chemical Shift: The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature.[5] In DMSO-d6, the amide proton (f) can be expected in the 8.0-9.0 ppm range, while the phenolic proton (g) typically appears between 5.0-7.0 ppm.[3][6]
-
Multiplicity (Broad Singlets): Due to rapid chemical exchange with solvent impurities (like water) and quadrupole broadening from the adjacent nitrogen atom (for the NH), these signals usually appear as broad singlets with no observable coupling.[5] Their identity can be unequivocally confirmed by their disappearance upon D₂O exchange.
-
Comparison with Alternative Analytical Techniques
While 1H NMR is powerful, a comprehensive analysis is often supported by complementary techniques.
| Technique | Information Provided | Comparison to 1H NMR |
| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. | Complementary. Confirms the number of different carbon environments. Less sensitive than 1H NMR and requires longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Essential for confirming the molecular formula. Provides no direct information on the specific arrangement of atoms (isomerism), which is the primary strength of NMR. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O, O-H, N-H, C-Cl stretches). | Provides rapid confirmation of key functional groups but does not give a detailed map of the entire molecular structure. |
| 2D NMR (e.g., COSY, HSQC) | COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. | Provides definitive proof of the assignments made in the 1D 1H NMR spectrum. Confirms the -CH₂-CH₂- connectivity and links each aromatic proton to its specific carbon atom. |
Conclusion
The structural elucidation of 3-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide via 1H NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shifts and spin-spin coupling. By analyzing the propanamide chain, the substitution pattern on the aromatic ring, and the behavior of exchangeable protons, a complete and unambiguous assignment of the spectrum is achievable. The predicted spectrum consists of two triplets for the aliphatic chain, three distinct signals in the aromatic region, a singlet for the methyl group, and two broad singlets for the amide and hydroxyl protons. This detailed analysis, when compared with data from orthogonal techniques like Mass Spectrometry and ¹³C NMR, provides an unshakeable foundation for the structural confirmation of the molecule, a critical step in any chemical or pharmaceutical research endeavor.
References
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-59. [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Zimmerman, D. M., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-57. [Link]
-
Öztürk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. ResearchGate. [Link]
-
Gowda, B. T., et al. (2009). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. ResearchGate. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Ma, S., et al. (2023). 1 H-NMR (600 MHz) data of compounds 1-3 in Pyr-d5 (δH, mult; J in Hz). ResearchGate. [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
ATB (Automated Topology Builder). (n.d.). N-Phenylpropanamide. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0295153). [Link]
-
MDPI. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. [Link]
-
YouTube. (2024). NMR of propanamide for A-level Chemistry. [Link]
-
GSRS. (n.d.). 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE. [Link]
-
PMC. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
PubChem. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. [Link]
-
NIST WebBook. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro-. [Link]
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Navigating Halogen Reactivity: A Comparative Guide to 3-Chloro vs. 3-Bromo Propanamide Derivatives in Synthesis
For researchers, scientists, and drug development professionals, the choice between halogenated starting materials is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-chloro- and 3-bromopropanamide derivatives, common precursors in the synthesis of various nitrogen-containing heterocycles, most notably the pharmacologically significant β-lactam core.
Leveraging fundamental principles of organic chemistry and supported by available experimental evidence, this document will explore the underlying factors governing the reactivity of these two classes of compounds and provide practical insights for their application in synthesis.
The Decisive Role of the Leaving Group
The primary determinant of the reactivity of 3-chloro- and 3-bromopropanamide derivatives in nucleophilic substitution and elimination reactions is the nature of the halogen atom, which functions as a leaving group. The facility with which a leaving group departs is directly related to its stability as an independent species.
In the context of these 3-halopropanamides, the key reaction is often an intramolecular nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon bearing the halogen, leading to the formation of a four-membered β-lactam (2-azetidinone) ring. The rate of this cyclization is heavily influenced by the C-X (carbon-halogen) bond strength and the stability of the resulting halide ion (X⁻).
The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base and therefore a more stable species in solution than the chloride ion (Cl⁻). Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond. This fundamental difference in leaving group ability dictates that 3-bromopropanamide derivatives are inherently more reactive than their 3-chloropropanamide counterparts.
Reactivity in β-Lactam Synthesis: A Mechanistic Overview
The synthesis of β-lactams from N-substituted 3-halopropanamides typically proceeds via a base-mediated intramolecular cyclization. The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the subsequent intramolecular attack on the carbon bearing the halogen.
DOT Diagram: Generalized Workflow for β-Lactam Synthesis from 3-Halopropanamides
Caption: Generalized workflow for the synthesis of β-lactams from 3-halopropanamide derivatives.
The rate-determining step in this process is the intramolecular SN2 reaction. Given that bromide is a superior leaving group to chloride, the energy barrier for the transition state of the cyclization is lower for 3-bromopropanamide derivatives. This translates to faster reaction rates and often allows for the use of milder reaction conditions.
Comparative Performance: Experimental Insights
While direct, side-by-side kinetic studies comparing the intramolecular cyclization of 3-chloro- and 3-bromopropanamide derivatives are not extensively documented in the literature, the well-established principles of leaving group ability allow for reliable predictions. Data from analogous reactions, such as the widely used Staudinger synthesis of β-lactams from imines and haloacetyl chlorides, consistently demonstrate the higher reactivity of bromo-substituted reagents.[1]
For instance, in the synthesis of 3-bromo-azetidin-2-ones via the reaction of 2-bromoacetyl chloride or bromide with arylimines, it has been noted that using a chlorinated solvent can lead to halogen exchange, resulting in a mixture of 3-bromo- and 3-chloro-β-lactams.[1] This observation underscores the greater propensity of the C-Br bond to participate in substitution reactions compared to the C-Cl bond.
The following table summarizes the expected performance differences based on fundamental chemical principles:
| Feature | 3-Chloropropanamide Derivatives | 3-Bromopropanamide Derivatives | Rationale |
| Reactivity | Lower | Higher | Bromide is a better leaving group than chloride. |
| Reaction Time | Longer | Shorter | Lower activation energy for the C-Br bond cleavage. |
| Reaction Conditions | Often requires stronger bases and/or higher temperatures. | Can often be achieved under milder conditions. | The higher reactivity of the bromo-derivative necessitates less forcing conditions. |
| Yield | Potentially lower due to competing side reactions or incomplete conversion. | Generally higher due to more efficient cyclization. | Faster and more facile desired reaction pathway. |
| Cost & Availability | Generally more cost-effective and readily available. | Typically more expensive. | Based on the relative abundance and industrial production of chlorine and bromine. |
Experimental Protocol: Synthesis of N-Benzyl-2-azetidinone from N-Benzyl-3-chloropropanamide
This protocol provides a representative procedure for the synthesis of a β-lactam from a 3-chloropropanamide derivative. It should be noted that for the corresponding 3-bromo derivative, the reaction time is expected to be significantly shorter, and it may be possible to achieve a high yield at a lower temperature or with a weaker base.
Materials:
-
N-benzyl-3-chloropropanamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Addition of Starting Material: A solution of N-benzyl-3-chloropropanamide (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under an inert atmosphere.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0 °C.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with deionized water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-2-azetidinone.
DOT Diagram: Reaction Mechanism for Base-Mediated Intramolecular Cyclization
Caption: Mechanism of β-lactam formation from a 3-halopropanamide.
Conclusion and Practical Recommendations
The choice between 3-chloro- and 3-bromopropanamide derivatives in synthesis is a classic trade-off between reactivity and cost.
-
For rapid, high-yielding reactions under mild conditions, 3-bromopropanamide derivatives are the superior choice. Their enhanced reactivity, stemming from the excellent leaving group ability of bromide, often leads to shorter reaction times and cleaner reaction profiles. This is particularly advantageous in complex, multi-step syntheses where maximizing the yield at each step is crucial.
-
When cost is a primary concern and for large-scale production, 3-chloropropanamide derivatives present a viable alternative. While they are less reactive and may require more forcing conditions, the development of an optimized process can make them a more economical option. Researchers should be prepared to invest more time in process optimization, including screening of stronger bases, higher temperatures, and longer reaction times, to achieve satisfactory results.
References
-
M. C. C. de Mattos, W. B. Kover, and J. Jones, Jr., "Recent advances in the Staudinger reaction," Journal of the Brazilian Chemical Society, vol. 10, no. 6, pp. 431-446, 1999. Available: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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A Comparative Guide to the Structure-Activity Relationship of N-Aryl Propanamide Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the N-aryl propanamide scaffold has emerged as a versatile and promising framework for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various N-aryl propanamide analogs that have been investigated for their anticancer properties. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based resource to inform future drug design and development efforts in this area.
Introduction: The Therapeutic Potential of N-Aryl Propanamides
The N-aryl propanamide core structure, characterized by a propanamide moiety linked to an aromatic ring, offers a unique combination of structural rigidity and flexibility. This allows for the precise orientation of functional groups to interact with various biological targets implicated in cancer progression. Researchers have successfully modified this scaffold to create potent and selective inhibitors of enzymes, modulators of receptors, and disruptors of protein-protein interactions that are critical for cancer cell survival and proliferation. This guide will explore the nuanced ways in which chemical modifications to this core structure influence its anticancer efficacy.
Comparative Analysis of Anticancer Activity
The anticancer activity of N-aryl propanamide analogs has been evaluated against a range of cancer cell lines. The following sections and data tables summarize the key findings from various studies, highlighting the impact of structural modifications on their antiproliferative effects.
N-Aryl Propanamides Bearing a 1,3,4-Oxadiazole Moiety
A series of N-aryl-2-(5-substituted-1,3,4-oxadiazol-2-ylthio)propanamides have been synthesized and evaluated for their in vitro anticancer activity. The general structure involves the N-aryl propanamide core linked to a substituted 1,3,4-oxadiazole ring via a thioether linkage.
Key SAR Insights:
-
Substitution on the N-aryl ring: The nature and position of substituents on the N-aryl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens, have been shown to enhance potency.
-
Substitution on the 1,3,4-oxadiazole ring: The substituent at the 5-position of the oxadiazole ring also plays a crucial role. Aromatic and heteroaromatic substituents have demonstrated promising results.
Table 1: In Vitro Anticancer Activity of N-Aryl-2-(5-substituted-1,3,4-oxadiazol-2-ylthio)propanamide Analogs
| Compound ID | N-Aryl Substituent | 5-Oxadiazole Substituent | Cancer Cell Line | IC50 (µM) |
| 6h | 4-Chlorophenyl | 4-Chlorophenyl | MCF-7 (Breast) | 20.12 ± 6.20 |
| 6j | 4-Bromophenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 10.84 ± 4.2 |
| 6e | 4-Fluorophenyl | 4-Nitrophenyl | MCF-7 (Breast) | 24.57 ± 1.62 |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.92 ± 0.1 |
Data synthesized from a study on propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, which shares a similar core structure and biological activity profile.[1]
Quinoxaline-Based N-Alkyl Propanamides
Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been investigated as antiproliferative agents.[2] These compounds feature a quinoxaline ring system, which is a known pharmacophore in many anticancer drugs.
Key SAR Insights:
-
Nature of the N-Alkyl Group: The lipophilicity and steric bulk of the N-alkyl group have a pronounced effect on activity. Increasing the chain length or introducing branching can modulate the antiproliferative profile.
-
Quinoxaline Scaffold: The quinoxaline ring is considered crucial for the observed activity, potentially through intercalation with DNA or inhibition of key enzymes like topoisomerases.[2]
Table 2: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide Analogs
| Compound ID | N-Alkyl Group | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 6a | n-Propyl | 31.42 ± 1.8 | 28.63 ± 1.5 | 35.17 ± 2.1 | 41.29 ± 2.5 |
| 6c | Isopropyl | 25.88 ± 1.4 | 22.47 ± 1.2 | 29.36 ± 1.7 | 34.61 ± 2.0 |
| 6d | Allyl | 28.91 ± 1.6 | 25.79 ± 1.4 | 32.84 ± 1.9 | 38.45 ± 2.3 |
| 6k | Structure not specified | 9.46 ± 0.7 | 6.93 ± 0.4 | 12.17 ± 0.9 | Not specified |
| Doxorubicin | - | 5.57 ± 0.4 | 4.17 ± 0.2 | 8.87 ± 0.6 | Not specified |
Data extracted from a study on novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[2] Compound 6k exhibited the highest activity, comparable to doxorubicin.[2]
7-Propanamide Benzoxaboroles
A series of 7-propanamide benzoxaboroles have been designed and synthesized, demonstrating potent anticancer activity, particularly against ovarian cancer cells.[3] The incorporation of a boron atom in the benzoxaborole ring system is a key feature of these analogs.
Key SAR Insights:
-
Benzoxaborole Moiety: This unique heterocyclic system is crucial for the potent anticancer effects. The boron atom can form reversible covalent bonds with biological nucleophiles, a mechanism that can be exploited for enzyme inhibition.
-
Propanamide Side Chain: Modifications to the propanamide side chain, including the N-aryl substituent, have been explored to optimize potency and pharmacokinetic properties.
Table 3: Anticancer Activity of 7-Propanamide Benzoxaborole Analogs
| Compound ID | Description | Ovarian Cancer Cell Line | IC50 (nM) |
| 103 | 7-Propanamide benzoxaborole analog | OVCAR-3 | 33 |
| 115 | 7-Propanamide benzoxaborole analog | OVCAR-3 | 21 |
Data from a study on 7-propanamide benzoxaboroles as potent anticancer agents.[3] These compounds were shown to induce apoptosis and inhibit colony formation.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the general synthetic and biological evaluation methodologies employed in the SAR studies of N-aryl propanamide analogs.
General Synthesis of N-Aryl Propanamides
The synthesis of N-aryl propanamides typically involves the coupling of a substituted aniline with a propanoyl chloride or a propanoic acid derivative.
Step-by-Step Protocol:
-
Activation of Propanoic Acid: To a solution of the desired propanoic acid derivative in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is stirred for 30 minutes to form the activated ester.
-
Amide Bond Formation: The corresponding N-aryl amine is added to the reaction mixture, and it is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is then washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl propanamide analog.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of N-aryl propanamide analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control, such as doxorubicin, is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Standard workflow for the in vitro MTT cytotoxicity assay.
Mechanistic Insights and Future Directions
The diverse biological activities of N-aryl propanamide analogs stem from their ability to interact with a variety of cancer-relevant targets. For instance, quinoxaline-containing derivatives may exert their effects through DNA intercalation or topoisomerase inhibition, while benzoxaboroles can form covalent bonds with enzyme active sites.[2][3]
Future research in this area should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of the most potent N-aryl propanamide analogs will be crucial for understanding their mechanism of action and for rational drug design.
-
Optimization of Pharmacokinetic Properties: While many analogs show excellent in vitro potency, their in vivo efficacy will depend on their absorption, distribution, metabolism, and excretion (ADME) properties. Further chemical modifications to improve drug-likeness will be necessary.
-
Combination Therapies: Investigating the synergistic effects of N-aryl propanamide analogs with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
By continuing to explore the rich chemical space of N-aryl propanamides, the scientific community is well-positioned to develop novel and effective anticancer therapies.
References
-
Liu, M., et al. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 24(22), 4205. Available at: [Link]
-
Patel, R., et al. (2025). Synthesis and SAR of arylpropanmamides derivatives as FabH inhibitors. ResearchGate. Available at: [Link]
-
Al-Sanea, M. M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 1234. Available at: [Link]
-
Moutsiopoulou, A., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11045-11062. Available at: [Link]
- Glushkova, N., et al. (1997). N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 40
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
